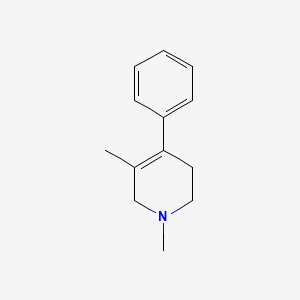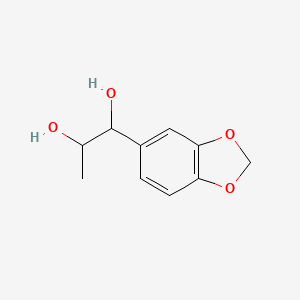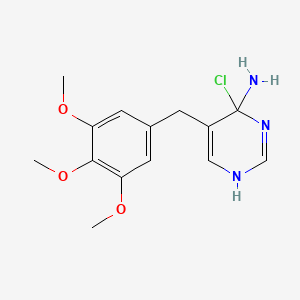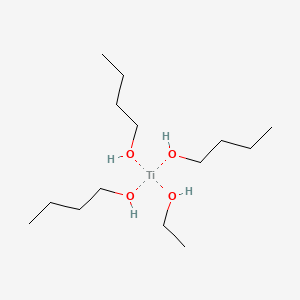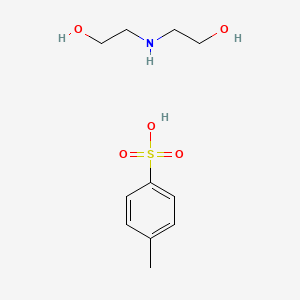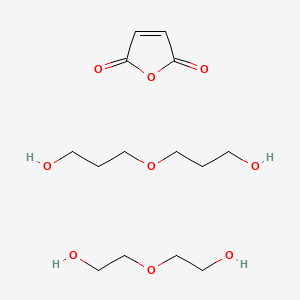
Furan-2,5-dione;2-(2-hydroxyethoxy)ethanol;3-(3-hydroxypropoxy)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furan-2,5-dione;2-(2-hydroxyethoxy)ethanol;3-(3-hydroxypropoxy)propan-1-ol is a complex organic compound with a unique structure that combines furan, ethylene glycol, and propylene glycol moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan-2,5-dione;2-(2-hydroxyethoxy)ethanol;3-(3-hydroxypropoxy)propan-1-ol typically involves the reaction of furan-2,5-dione with 2-(2-hydroxyethoxy)ethanol and 3-(3-hydroxypropoxy)propan-1-ol. The reaction conditions often include the use of a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
Furan-2,5-dione;2-(2-hydroxyethoxy)ethanol;3-(3-hydroxypropoxy)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids or bases for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Furan-2,5-dione;2-(2-hydroxyethoxy)ethanol;3-(3-hydroxypropoxy)propan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of Furan-2,5-dione;2-(2-hydroxyethoxy)ethanol;3-(3-hydroxypropoxy)propan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Furan-2,5-dione;2-(2-hydroxyethoxy)ethanol: This compound shares similar structural features but lacks the propylene glycol moiety.
2-benzofuran-1,3-dione: Another related compound with a benzofuran structure instead of a furan ring
Uniqueness
Furan-2,5-dione;2-(2-hydroxyethoxy)ethanol;3-(3-hydroxypropoxy)propan-1-ol is unique due to its combination of furan, ethylene glycol, and propylene glycol moieties, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
143472-09-7 |
|---|---|
Molecular Formula |
C14H26O9 |
Molecular Weight |
338.35 g/mol |
IUPAC Name |
furan-2,5-dione;2-(2-hydroxyethoxy)ethanol;3-(3-hydroxypropoxy)propan-1-ol |
InChI |
InChI=1S/C6H14O3.C4H2O3.C4H10O3/c7-3-1-5-9-6-2-4-8;5-3-1-2-4(6)7-3;5-1-3-7-4-2-6/h7-8H,1-6H2;1-2H;5-6H,1-4H2 |
InChI Key |
DQIXFSGVRIDPMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)OC1=O.C(CO)COCCCO.C(COCCO)O |
Related CAS |
143472-09-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


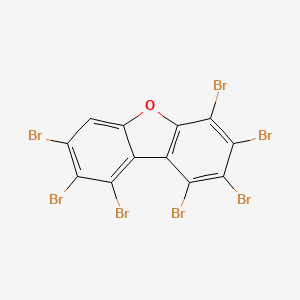
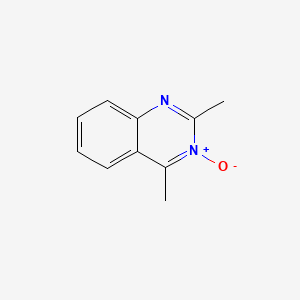
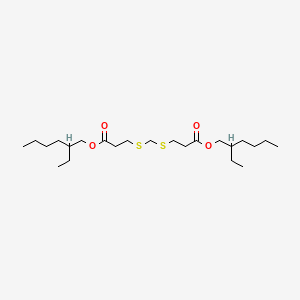

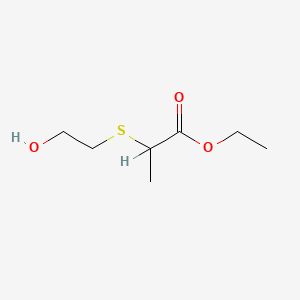


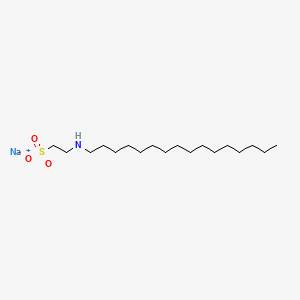
![2-[(2-Butoxyethoxy)methoxy]ethanol](/img/structure/B12666524.png)
